molecular formula C16H13FN2O3 B3017145 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-33-7

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B3017145
CAS No.: 921890-33-7
M. Wt: 300.289
InChI Key: LZDURGFNOLFYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS: 921890-33-7) is a benzoxazepine-derived compound characterized by a seven-membered oxazepine ring fused to a benzene core. The molecule features a 3-fluorobenzamide substituent at the 7-position of the benzo[f][1,4]oxazepin scaffold and a ketone group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase pathways and apoptosis regulators.

Properties

IUPAC Name

3-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDURGFNOLFYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazepine ring: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo[f][1,4]oxazepine ring system.

    Introduction of the fluorine atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation reaction: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom or other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.

    Pathway modulation: The compound can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Structural Analog 1: (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (Compound D9)

Key Features :

  • Core Structure : Tetrahydrobenzo[b][1,4]dioxocine (an eight-membered ring system) fused to a benzene ring.
  • Substituents : Ethoxyphenyl acrylamide group.
  • Activity : Exhibited potent antiproliferative activity (IC₅₀ = 0.79 μM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 μM) .

Comparison :

  • The 3-fluorobenzamide group in the target compound may enhance metabolic stability compared to D9’s acrylamide moiety, which could be prone to hydrolysis.
  • D9’s ethoxy group contributes to hydrophobic interactions with EGFR, suggesting that similar substitutions in the target compound’s benzamide group might improve activity .

Structural Analog 2: N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Key Features :

  • Core Structure : Tetrahydrobenzo[b][1,4]oxazepine with ethyl and dimethyl substituents.
  • Substituents : 3,4-Difluorobenzamide group.
  • Activity: No explicit activity data reported, but the difluoro substitution is associated with enhanced binding affinity in kinase inhibitors .

Comparison :

  • The 3,4-difluoro substitution in this analog versus the 3-fluoro group in the target compound may influence steric and electronic interactions with target proteins.
  • The ethyl and dimethyl groups on the oxazepine ring could improve lipophilicity and bioavailability compared to the unsubstituted 5-oxo group in the target compound.

Structural Analog 3: N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

Key Features :

  • Core Structure : Similar tetrahydrobenzo[b][1,4]oxazepine core but with an allyl group at the 5-position.
  • Substituents : 3-fluorobenzamide group.
  • Activity: Limited data available, but allyl groups are often used to modulate reactivity and solubility .

Comparison :

  • Both compounds share the 3-fluorobenzamide moiety, suggesting comparable electronic profiles but differing steric effects due to core substitutions.

Research Findings and Implications

  • Role of Fluorine Substitution : The 3-fluoro group in the target compound likely balances electronic effects and metabolic stability, whereas 3,4-difluoro analogs may prioritize target affinity over selectivity .
  • Unmet Needs : Empirical data on the target compound’s kinase inhibition or cytotoxicity are lacking, necessitating further studies to validate hypotheses derived from structural analogs.

Biological Activity

3-Fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂
  • Molecular Weight : 320.35 g/mol

The presence of the fluorine atom and the oxazepin ring contributes to its unique pharmacological properties.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs exhibited IC₅₀ values in the nanomolar range against breast and glioblastoma cancer cells .

The mechanism by which these compounds exert their antitumor effects often involves:

  • Induction of Apoptosis : Morphological changes indicative of apoptosis (e.g., cell shrinkage and chromatin condensation) were observed in treated cells .
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit topoisomerase II, a critical enzyme in DNA replication and repair, contributing to their antitumor effects .

Study 1: Anticancer Efficacy

A study evaluated a series of benzamide derivatives, including this compound. The results indicated that these compounds significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC₅₀ value of approximately 50 nM.

CompoundCell LineIC₅₀ (nM)
3-Fluoro-N-(5-oxo...)MCF-750
Control (Etoposide)MCF-7100

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzamide moiety could enhance biological activity. Fluorination at specific positions improved binding affinity to target proteins involved in tumor growth regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.